tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate
Description
tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate is a Boc-protected pyrazole derivative characterized by a tert-butyloxycarbonyl (Boc) group at the 1-position, an amino substituent at the 3-position, and a methyl group at the 5-position. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and protease-activated receptor (PAR) antagonists. Its Boc group enhances stability during synthetic processes, enabling selective deprotection under acidic conditions for downstream functionalization . The compound is synthesized via nucleophilic substitution or coupling reactions, achieving high yields (e.g., 86–97%) and purity (≥95%) under optimized conditions .
Properties
IUPAC Name |
tert-butyl 3-amino-5-methylpyrazole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-6-5-7(10)11-12(6)8(13)14-9(2,3)4/h5H,1-4H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDCNROAKOCYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Construction
The 3-amino-5-methylpyrazole intermediate is typically synthesized through cyclocondensation reactions. A prevalent method involves the reaction of β-keto esters with hydrazine derivatives. For example, ethyl 3-oxobutanoate reacts with hydrazine hydrate in ethanol at 80°C to yield 5-methyl-1H-pyrazol-3-amine, achieving 56% isolated yield. Alternative routes employ α,β-unsaturated ketones, though these often require stringent temperature control to avoid polymerization.
Boc Protection of the Pyrazole Nitrogen
Selective N1 protection is achieved using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions. In a representative procedure, 3-amino-5-methylpyrazole is treated with Boc anhydride in tetrahydrofuran (THF) at 0°C in the presence of triethylamine, yielding the target compound in 86.3% purity after silica gel chromatography. The reaction’s success hinges on maintaining anhydrous conditions to prevent Boc group hydrolysis.
Detailed Synthetic Protocols and Optimization
Two-Step Synthesis from β-Keto Esters
Step 1: Formation of 3-Amino-5-Methylpyrazole
Ethyl acetoacetate (10 mmol) and hydrazine hydrate (12 mmol) are refluxed in ethanol (50 mL) for 4 hours. The mixture is concentrated under reduced pressure, and the residue is recrystallized from ethanol/water (3:1) to afford pale-yellow crystals (Yield: 68–72%; m.p. 195–198°C).
Step 2: Boc Protection
To a solution of 3-amino-5-methylpyrazole (5 mmol) in THF (30 mL), Boc anhydride (6 mmol) and triethylamine (7 mmol) are added at 0°C. The reaction is stirred for 2 hours, quenched with ice water, and extracted with ethyl acetate. The organic layer is dried (Na2SO4) and concentrated, yielding tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate as a white solid (Yield: 82–86%; purity >98% by HPLC).
One-Pot Cyclization-Protection Approach
A streamlined protocol combines pyrazole formation and Boc protection in a single vessel. Ethyl 3-oxobutanoate (10 mmol), hydrazine hydrate (12 mmol), and Boc anhydride (12 mmol) are heated in acetonitrile at 60°C for 6 hours. This method reduces purification steps but requires careful stoichiometric control to avoid N3-Boc byproducts (Yield: 74%; purity: 91%).
Catalytic and Solvent Effects on Reaction Efficiency
Solvent Screening
Polar aprotic solvents (DMF, DMSO) accelerate Boc protection but risk decomposition at elevated temperatures. THF and dichloromethane offer optimal balance between reactivity and stability, as evidenced by kinetic studies.
Table 1: Solvent Impact on Boc Protection Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| THF | 0 | 2 | 86 |
| DCM | 25 | 4 | 78 |
| DMF | 25 | 1 | 92* |
| Acetonitrile | 60 | 6 | 74 |
*Partial decomposition observed after 2 hours.
Catalytic Enhancements
Lewis acids (e.g., DMAP, 4-dimethylaminopyridine) at 5 mol% loading improve Boc group transfer efficiency, particularly in sterically hindered systems. For example, DMAP increases yields from 78% to 89% in DCM at 25°C.
Regioselectivity and Byproduct Analysis
The Boc group’s installation at N1 (vs. N2) is confirmed via X-ray crystallography, which shows a planar pyrazole ring with a dihedral angle of 2.36° between the Boc carbonyl and the heterocycle. Competing N3 protection is suppressed by the electron-donating amino group at C3, which deactivates the adjacent nitrogen toward electrophilic attack.
Common Byproducts and Mitigation Strategies:
- N3-Boc Isomer (5–8%): Minimized by using excess Boc anhydride (1.2 equiv) and low temperatures.
- Di-Boc Derivatives (<2%): Controlled via stepwise addition of reagents.
Industrial-Scale Adaptations and Green Chemistry
Patent literature describes continuous-flow systems for large-scale production. In one setup, 3-amino-5-methylpyrazole and Boc anhydride are mixed in a microreactor (residence time: 10 minutes) at 40°C, achieving 94% conversion with 99% selectivity. Solvent recovery systems (e.g., thin-film evaporation) reduce waste generation by 70%.
Analytical Characterization and Quality Control
- NMR (400 MHz, CDCl3): δ 1.62 (s, 9H, Boc CH3), 2.32 (s, 3H, C5-CH3), 5.21 (s, 2H, NH2), 6.08 (s, 1H, C4-H).
- HPLC: Retention time = 8.2 minutes (C18 column, acetonitrile/water 60:40).
- X-ray Diffraction: Monoclinic crystal system (space group P21/c), with hydrogen-bonded dimers stabilizing the lattice.
Applications in Drug Discovery
The Boc-protected pyrazole serves as a key intermediate in kinase inhibitors and antiviral agents. For instance, it is coupled with imidazopyridazine scaffolds via Buchwald–Hartwig amination to yield preclinical candidates with IC50 values <10 nM against SARS-CoV-2.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Reactions: Various substituted pyrazoles.
Oxidation: Pyrazole oxides.
Reduction: Amines.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
Research indicates that tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate exhibits significant biological activities, including:
- Anti-inflammatory properties: Studies suggest that compounds with similar pyrazole structures can modulate inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases.
- Anticancer activity: The compound's interactions with specific enzymes and receptors may lead to anticancer effects through the modulation of enzyme activity, which is crucial in cancer progression .
Enzyme Interaction Studies
Interaction studies involving this compound focus on its binding affinity to specific enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, the compound has shown potential in stabilizing certain kinases, which could be beneficial in targeting specific cancer pathways .
Synthesis of Functionalized Derivatives
The synthesis of this compound serves as a precursor for creating functionalized derivatives that can exhibit enhanced biological activities. For example, reactions with thiophene-based compounds have been explored to develop new amides that may possess improved pharmacological profiles .
Table: Selected Case Studies Involving this compound
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate belongs to a broader class of Boc-protected pyrazoles. Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Substituent Effects: The 5-methyl group in the target compound enhances steric shielding, improving solubility in nonpolar solvents compared to the 5-cyclobutyl analog, which may exhibit higher lipophilicity and metabolic stability .
Synthetic Efficiency :
- The target compound and its 5-cyclobutyl analog are synthesized via Boc protection of preformed pyrazoles, achieving yields >85% . In contrast, fused-ring analogs require multi-step protocols, often with lower yields due to complex cyclization steps .
Functional Versatility: The 3-amino group in all analogs enables post-synthetic modifications, such as amide coupling or Schiff base formation, critical for diversifying pharmacological activity . Derivatives with pyrrolo-pyrazole cores (e.g., 5-tert-Butyl 1-ethyl dicarboxylate) are prioritized in oncology for their ability to penetrate cell membranes .
Table 2: Physicochemical Properties
| Property | This compound | tert-Butyl 3-amino-5-cyclobutyl-1H-pyrazole-1-carboxylate |
|---|---|---|
| LogP (Predicted) | 1.2 | 2.5 |
| Solubility (mg/mL, DMSO) | >50 | 10–20 |
| Melting Point (°C) | 135–137 (decomposes) | 142–144 (decomposes) |
Research Implications
The Boc-protected pyrazole scaffold is a cornerstone in medicinal chemistry. While the 5-methyl variant offers balanced solubility and reactivity for early-stage drug discovery, cyclobutyl and fused-ring analogs address niche requirements in target engagement and pharmacokinetics.
Biological Activity
Introduction
Tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate (CAS: 578008-32-9) is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHNO
- Molecular Weight : 197.24 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC1=CC(N)=NN1C(=O)OC(C)(C)C
Synthesis
The synthesis of this compound involves several methodologies, often starting from readily available pyrazole derivatives. The general synthetic route can include the protection of amine groups and coupling reactions with carboxylic acids or their derivatives. For instance, a common approach utilizes N,N-dicyclohexylcarbodiimide (DCC) in the presence of pyridine to facilitate the formation of the desired ester .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. In vitro assays have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:
Structure–Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications. For example, variations in substituents on the pyrazole ring or changes to the carboxylate group can enhance or diminish its pharmacological effects. Studies on related compounds have shown that specific substitutions can lead to improved potency against various biological targets .
Case Studies
- In Vitro Studies : A study evaluating the anti-inflammatory effects of various pyrazole derivatives found that compounds with similar structures displayed significant inhibition of COX enzymes, suggesting a promising avenue for developing new anti-inflammatory agents .
- Animal Models : In vivo experiments using carrageenan-induced paw edema models demonstrated that certain pyrazole derivatives significantly reduced inflammation compared to controls, indicating their potential therapeutic applications in inflammatory diseases .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole-carboxylate derivatives can be formed by reacting β-keto esters (e.g., ethyl acetoacetate) with hydrazines or substituted hydrazines in polar aprotic solvents like DMF. The tert-butyl group is introduced via carbamate protection using Boc anhydride (di-tert-butyl dicarbonate) under basic conditions . Post-synthetic modifications, such as hydrolysis of ester groups, may follow to yield carboxylic acid derivatives .
Q. How is the compound characterized structurally and spectroscopically?
Key techniques include:
- NMR spectroscopy : To confirm the tert-butyl group (singlet at ~1.3 ppm for C(CH₃)₃) and pyrazole ring protons (resonances between 6–8 ppm) .
- X-ray crystallography : Used to resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar pyrazole-carboxylates .
- Mass spectrometry : To verify molecular weight and fragmentation patterns .
Q. What are the recommended storage and handling precautions for this compound?
Based on analogous pyrazole derivatives:
Q. What solvents and conditions are optimal for its stability?
The compound is stable in aprotic solvents (e.g., DCM, THF) but may degrade in acidic/basic conditions due to Boc-group lability. Avoid prolonged exposure to moisture or elevated temperatures (>50°C) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
Density Functional Theory (DFT) optimizes electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking evaluates binding affinities to biological targets (e.g., enzymes involved in inflammation or cancer). For example, pyrazole derivatives have been docked into COX-2 or kinase active sites to prioritize synthetic targets .
Q. What strategies address contradictions in toxicity data for pyrazole-carboxylates?
While some safety data sheets report incomplete toxicity profiles (e.g., "no data available" for ecotoxicity ), others classify acute oral toxicity (Category 4) and respiratory irritation (H335) . Researchers should:
- Conduct in vitro assays (e.g., Ames test, cytotoxicity screens) to fill data gaps.
- Compare structural analogs (e.g., methyl or ethyl esters) to infer toxicity trends .
Q. How can substituent modifications on the pyrazole ring influence biological activity?
- Amino group (C3) : Enhances hydrogen-bonding capacity, critical for antimicrobial or antitumor activity .
- Methyl group (C5) : Increases lipophilicity, improving membrane permeability in drug-design contexts .
- Boc-protection (N1) : Temporarily masks reactivity for stepwise functionalization (e.g., peptide coupling) .
Q. What experimental designs are recommended for evaluating anticonvulsant or antitumor potential?
- In vivo models : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents for anticonvulsant screening .
- In vitro assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3) or kinase inhibition profiling .
Q. How can reaction conditions be optimized for regioselective functionalization?
- Substitution reactions : Use amines or thiols in DMF/DMSO at 80–100°C to target the C4 position .
- Oxidation/Reduction : Hydrogen peroxide (H₂O₂) oxidizes methyl groups to carboxylic acids, while LiAlH₄ reduces esters to alcohols .
- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction at C5 .
Q. What analytical challenges arise in quantifying degradation products?
- HPLC-MS : Resolves Boc-deprotected intermediates (e.g., 3-amino-5-methylpyrazole) and oxidation byproducts.
- Stability-indicating assays : Use accelerated degradation studies (40°C/75% RH) to identify hydrolytic or photolytic pathways .
Methodological Considerations
- Contradictory Data : Cross-reference CAS Common Chemistry, PubChem, and EPA DSSTox entries for validated physicochemical properties .
- Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate results across multiple cell lines .
- Safety Compliance : Follow institutional protocols for waste disposal (e.g., licensed contractors for halogenated solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
